molecular formula C18H13N3S B13794729 2-[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]propanedinitrile

2-[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]propanedinitrile

Katalognummer: B13794729
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: IVCQEYMXNFHLME-YVLHZVERSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]propanedinitrile is a complex organic compound with the molecular formula C18H13N3S This compound is characterized by its unique structure, which includes a benzothiazole moiety and a propanedinitrile group

Vorbereitungsmethoden

The synthesis of 2-[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]propanedinitrile typically involves the reaction of 1-ethylbenzo[e][1,3]benzothiazole with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure the desired product is obtained .

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium ethoxide . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]propanedinitrile has several scientific research applications:

    Chemistry: It is used in the synthesis of various organic compounds and as a precursor in the preparation of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research has explored its potential use in developing new pharmaceuticals due to its unique chemical structure.

    Industry: It is used in the production of dyes, pigments, and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]propanedinitrile involves its interaction with specific molecular targets. The benzothiazole moiety can interact with various enzymes and receptors, leading to changes in their activity. This interaction can affect different biochemical pathways, resulting in the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]propanedinitrile include other benzothiazole derivatives and nitrile-containing compounds. These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture.

Eigenschaften

Molekularformel

C18H13N3S

Molekulargewicht

303.4 g/mol

IUPAC-Name

2-[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]propanedinitrile

InChI

InChI=1S/C18H13N3S/c1-2-21-17(10-7-13(11-19)12-20)22-16-9-8-14-5-3-4-6-15(14)18(16)21/h3-10H,2H2,1H3/b17-10-

InChI-Schlüssel

IVCQEYMXNFHLME-YVLHZVERSA-N

Isomerische SMILES

CCN1/C(=C/C=C(C#N)C#N)/SC2=C1C3=CC=CC=C3C=C2

Kanonische SMILES

CCN1C(=CC=C(C#N)C#N)SC2=C1C3=CC=CC=C3C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.